1-Cyclohexyl-4-cyclopentylpiperazine
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Overview
Description
1-Cyclohexyl-4-cyclopentylpiperazine is an organic compound with the molecular formula C15H28N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a cyclohexyl group and a cyclopentyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-cyclopentylpiperazine can be synthesized through various methods. One common approach involves the catalytic hydrogenation of piperazine and cyclopentanone in the presence of a hydrogenation catalyst such as Raney nickel or palladium catalyst . The reaction is typically carried out at temperatures ranging from 50 to 130°C and pressures of 5 to 50 atm for 30 minutes to 6 hours. Solvents like toluene can be used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-cyclopentylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-Cyclohexyl-4-cyclopentylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-cyclopentylpiperazine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopentylpiperazine: Similar in structure but lacks the cyclohexyl group.
1-Cyclohexylpiperazine: Similar but lacks the cyclopentyl group.
Uniqueness: 1-Cyclohexyl-4-cyclopentylpiperazine is unique due to the presence of both cyclohexyl and cyclopentyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity and specificity for certain receptors compared to its analogs .
Properties
Molecular Formula |
C15H28N2 |
---|---|
Molecular Weight |
236.40 g/mol |
IUPAC Name |
1-cyclohexyl-4-cyclopentylpiperazine |
InChI |
InChI=1S/C15H28N2/c1-2-6-14(7-3-1)16-10-12-17(13-11-16)15-8-4-5-9-15/h14-15H,1-13H2 |
InChI Key |
ACVHUEWJFLBTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
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